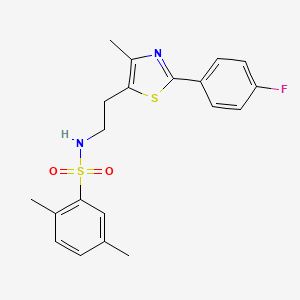

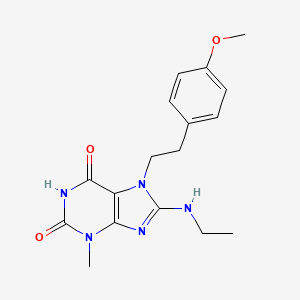

![molecular formula C16H17ClN4O B3003996 N-(2-chlorophenyl)-2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide CAS No. 2034294-16-9](/img/structure/B3003996.png)

N-(2-chlorophenyl)-2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “N-(2-chlorophenyl)-2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide” is a complex organic molecule that contains several functional groups and rings. It includes a pyrazolo[1,5-a]pyrazine ring, which is a type of nitrogen-containing heterocyclic compound . These types of compounds are often found in a wide range of pharmacologically active substances .

Molecular Structure Analysis

The compound contains a pyrazolo[1,5-a]pyrazine ring, which is a bicyclic structure with two nitrogen atoms . It also has a carboxamide group attached to the pyrazine ring, a chlorophenyl group, and a cyclopropyl group .Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions due to their rich chemistry . The specific reactions would depend on the conditions and the other reactants present.Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Factors that could influence these properties include the presence of polar groups, the size and shape of the molecule, and the presence of aromatic rings .科学的研究の応用

Antitubercular Activity

Compounds related to the pyrazolo[1,5-a]pyrazine scaffold have been investigated for their potential as antitubercular agents. The structural similarity of these compounds to pyrazinamide, a first-line antitubercular drug, suggests that they may inhibit the growth of Mycobacterium tuberculosis. Studies have shown that certain derivatives exhibit significant activity against Mycobacterium tuberculosis H37Ra strain, with inhibitory concentrations comparable to or better than standard drugs .

Antiproliferative Effects

The pyrazolo[1,5-a]pyrazine derivatives have been synthesized and evaluated for their antiproliferative effects on various cancer cell lines, including lung adenocarcinoma A549 cell line. These compounds have shown to increase cell death rates, suggesting their potential use in cancer therapy. The structure-activity relationship studies indicate that certain functional groups may enhance efficacy .

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, including those with pyrazine rings, have demonstrated potent antileishmanial and antimalarial activities. These activities have been confirmed through in vitro and in vivo studies against Leishmania aethiopica and Plasmodium berghei, respectively. The molecular docking studies support the observed biological activities, indicating the potential of these compounds as pharmacophores for developing new antileishmanial and antimalarial agents .

Anti-inflammatory Properties

The pyrazolo[1,5-a]pyrazine derivatives are also known for their anti-inflammatory properties. This is particularly relevant in the context of chronic diseases where inflammation plays a key role. The exact mechanism of action is still under investigation, but it is believed that these compounds may interfere with specific inflammatory pathways .

Antimicrobial Activity

These compounds have been explored for their antimicrobial activity, which includes action against a broad spectrum of bacteria and fungi. The antimicrobial properties make them candidates for the development of new antibiotics, especially in the face of rising antibiotic resistance .

Pharmacokinetic Properties

The pharmacokinetic properties of pyrazolo[1,5-a]pyrazine derivatives, such as absorption, distribution, metabolism, and excretion (ADME), have been theoretically studied. These studies predict that the compounds have suitable pharmacokinetic profiles for further development into therapeutic agents. Lipophilicity, a key factor related to cell transmembrane transport, has been experimentally determined and predicted for these compounds, which aids in understanding their biological processes .

作用機序

Target of Action

Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been reported to inhibit cdk2 . CDK2 (Cyclin-Dependent Kinase 2) is a protein kinase that plays a crucial role in cell cycle regulation, making it an appealing target for cancer treatment .

Mode of Action

Similar compounds have been shown to inhibit cdk2, which could lead to the arrest of cell cycle progression and induction of apoptosis . This suggests that N-(2-chlorophenyl)-2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide might interact with its target in a similar manner.

Biochemical Pathways

The inhibition of cdk2 can affect the cell cycle, particularly the transition from the g1 phase to the s phase . This can lead to the arrest of cell proliferation and potentially induce apoptosis, affecting downstream pathways related to cell growth and survival.

Pharmacokinetics

In silico admet studies of similar compounds have shown suitable pharmacokinetic properties . These properties can influence the bioavailability of the compound, which is crucial for its efficacy.

Result of Action

Based on the potential inhibition of cdk2, it can be hypothesized that this compound might lead to the arrest of cell cycle progression and potentially induce apoptosis .

将来の方向性

Given the wide range of biological activities exhibited by pyrazole derivatives, there is significant interest in developing new compounds with this structure for potential therapeutic applications . Future research could focus on synthesizing new derivatives and evaluating their biological activities.

特性

IUPAC Name |

N-(2-chlorophenyl)-2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN4O/c17-13-3-1-2-4-14(13)18-16(22)20-7-8-21-12(10-20)9-15(19-21)11-5-6-11/h1-4,9,11H,5-8,10H2,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOZGQWXNCYFFKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN3CCN(CC3=C2)C(=O)NC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chlorophenyl)-2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

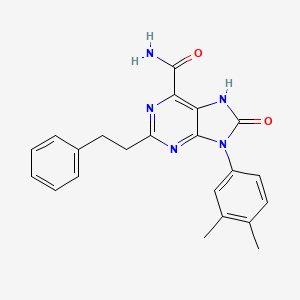

![10-methoxy-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one](/img/structure/B3003913.png)

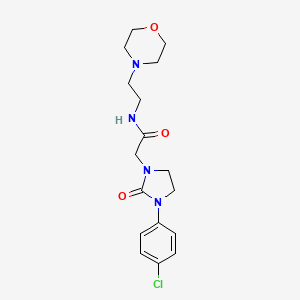

![Ethyl 5-(1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B3003917.png)

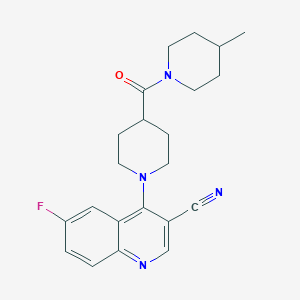

![2-(pyrrolidin-1-ylsulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B3003919.png)

![(E)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B3003922.png)

![N-[(E)-3-(1-Methylpyrazol-4-yl)prop-2-enyl]but-2-ynamide](/img/structure/B3003923.png)

![2-[(4-Methylfuran-2-yl)methyl-[(5-methyl-1,2-oxazol-3-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B3003934.png)

![Methyl 5-(aminomethyl)-6-oxabicyclo[3.2.1]octane-1-carboxylate;hydrochloride](/img/structure/B3003936.png)